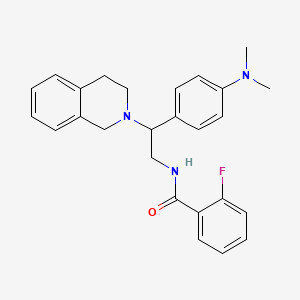

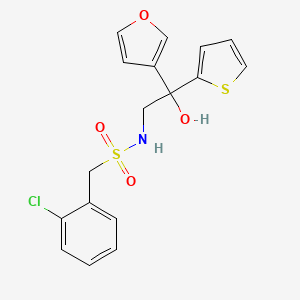

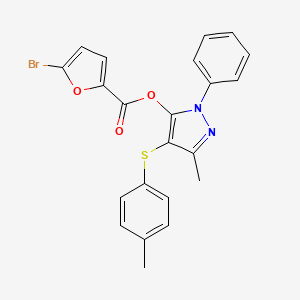

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

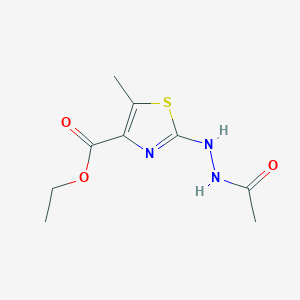

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a multifunctional chemical compound extensively used in scientific research due to its diverse applications, including drug development, organic synthesis, and material science advancements. It is also known by registry numbers ZINC000253471177, ZINC000253471179 .

Molecular Structure Analysis

The molecular structure of this compound contributes to its multifunctional nature. It includes a 2-chlorophenyl group, a furan-3-yl group, a thiophen-2-yl group, and a methanesulfonamide group . These groups likely contribute to its diverse applications in research.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthetic Pathways : The compound has been implicated in various synthetic pathways, including the synthesis of condensed heteroaromatic ring systems and heterocyclic compounds. For instance, methods for synthesizing substituted 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcase the role of similar compounds in synthesizing complex molecular structures in a single step (Sakamoto et al., 1988). Additionally, derivatives of methanesulfonamide have been utilized in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies, demonstrating the compound's utility in forming supramolecular architectures (Shankar et al., 2011).

Catalysis and Reactions

- Catalytic Applications : Methanesulfonamide derivatives are used in catalytic processes, such as the asymmetric hydrogenation of alpha-hydroxy ketones, indicating their potential in chiral synthesis and catalysis (Ohkuma et al., 2007). Furthermore, these compounds participate in photoinduced direct oxidative annulations, leading to the formation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants (Zhang et al., 2017), showcasing their versatility in organic synthesis.

Material Science and Supramolecular Chemistry

- Material Synthesis : In the realm of material science, methanesulfonamide derivatives have been explored for the synthesis of novel materials. For example, the creation of a two-phase system for the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids illustrates the compound's role in green chemistry and material synthesis (Shinde & Rode, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c18-15-5-2-1-4-13(15)11-25(21,22)19-12-17(20,14-7-8-23-10-14)16-6-3-9-24-16/h1-10,19-20H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYVOUBLGWKZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)